N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H18BrFN4O2S and its molecular weight is 501.37. The purity is usually 95%.
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Biological Activity
N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thioacetamide group, which is known to enhance biological activity, particularly in antimicrobial and anticancer applications. The unique structural characteristics of this compound suggest various mechanisms of action that warrant detailed exploration.
Molecular Structure and Properties
The molecular formula of N-(4-bromo-2-fluorophenyl)-2-thioacetamide is C19H19BrF N3O2S, with a molecular weight of approximately 483.4 g/mol. The compound contains a bromine atom at the para position of a fluorophenyl ring and a thio group linked to an acetamide moiety, alongside a pyrrolo-pyrimidine core.
Key Structural Features
Feature | Description |
---|---|
Molecular Formula | C19H19BrFN3O2S |
Molecular Weight | 483.4 g/mol |
Key Functional Groups | Thioacetamide, Bromine, Fluorine |
Anticancer Properties
Research indicates that compounds similar to N-(4-bromo-2-fluorophenyl)-2-thioacetamide exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways. For instance, studies have shown that pyrrolo[3,2-d]pyrimidine derivatives can act on key kinases involved in cancer progression, thereby offering therapeutic potential against various cancer types.
Antimicrobial Activity
Thioacetamides are recognized for their broad-spectrum antimicrobial activities. Preliminary studies suggest that N-(4-bromo-2-fluorophenyl)-2-thioacetamide may possess antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
-
Anticancer Mechanism Study :
- A study evaluated the effects of thioacetamide derivatives on cancer cell lines, revealing that certain structural modifications enhanced cytotoxicity. The presence of halogen substituents (like bromine and fluorine) was found to increase the potency against specific cancer types by enhancing binding affinity to target proteins involved in cell cycle regulation.
-
Antimicrobial Efficacy :
- In vitro assessments demonstrated that N-(4-bromo-2-fluorophenyl)-2-thioacetamide exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a lead compound for developing new antimicrobial agents.
Synthesis and Characterization
The synthesis of N-(4-bromo-2-fluorophenyl)-2-thioacetamide typically involves multi-step organic reactions requiring precise control over reaction conditions such as temperature and solvent choice. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrFN4O2S/c1-2-28-21(30)20-19(15(11-25-20)13-6-4-3-5-7-13)27-22(28)31-12-18(29)26-17-9-8-14(23)10-16(17)24/h3-11,25H,2,12H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIKAWXKSUZYJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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